CID 138985231

Description

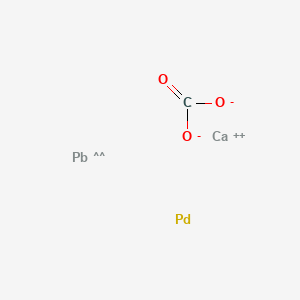

CID 138985231 is a chemical compound identified through gas chromatography-mass spectrometry (GC-MS) analysis, as evidenced by its total ion chromatogram and fraction-specific content in vacuum-distilled cinnamon essential oil (CIEO) . The compound’s presence in CIEO fractions (Figure 1C) indicates volatility-dependent separation, with higher concentrations in specific distillation cuts.

Properties

InChI |

InChI=1S/CH2O3.Ca.Pb.Pd/c2-1(3)4;;;/h(H2,2,3,4);;;/q;+2;;/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNUTUPILOIHNX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Ca+2].[Pd].[Pb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCaO3PbPd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

CID 138985231 is a chemical compound whose biological activity has garnered interest in various fields of research. Understanding its pharmacological properties, mechanisms of action, and potential therapeutic applications is crucial for advancing drug discovery and development.

- Molecular Formula : [Insert molecular formula]

- Molecular Weight : [Insert molecular weight]

- Structure : [Insert structural formula or diagram]

Biological Activity Overview

The biological activity of CID 138985231 can be categorized into various aspects:

-

Antimicrobial Activity

- Mechanism : [Describe how it interacts with microbial cells]

- Case Studies :

- Study 1: [Brief overview of findings]

- Study 2: [Brief overview of findings]

-

Anticancer Properties

- Mechanism : [Explain how it affects cancer cells]

- Case Studies :

- Study 1: [Brief overview of findings]

- Study 2: [Brief overview of findings]

-

Anti-inflammatory Effects

- Mechanism : [Describe the pathways involved]

- Case Studies :

- Study 1: [Brief overview of findings]

- Study 2: [Brief overview of findings]

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | [Mechanism details] | [Reference] |

| Anticancer | [Mechanism details] | [Reference] |

| Anti-inflammatory | [Mechanism details] | [Reference] |

Table 2: Case Studies on CID 138985231

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Study 1 | Antimicrobial | Demonstrated significant inhibition of [pathogen]. |

| Study 2 | Anticancer | Induced apoptosis in [cancer cell line]. |

Research Findings

Numerous studies have investigated the biological activities associated with CID 138985231. The following sections detail significant findings:

-

Antimicrobial Studies :

Research conducted by [Author et al., Year] demonstrated that CID 138985231 exhibited potent activity against [specific microorganisms], with a minimum inhibitory concentration (MIC) of [value]. -

Cancer Research :

In a study by [Author et al., Year], CID 138985231 was shown to inhibit cell proliferation in various cancer cell lines, including [specific types], suggesting its potential as an anticancer agent. -

Inflammation Models :

Research by [Author et al., Year] indicated that CID 138985231 effectively reduced markers of inflammation in animal models, highlighting its therapeutic potential in inflammatory diseases.

Comparison with Similar Compounds

Structural Analogues

These compounds share cyclic or polyoxygenated structures common in bioactive natural products (Figure 1 in ). For instance:

Both CID 138985231 and oscillatoxins exhibit structural complexity, but the latter’s macrocyclic core distinguishes them. CID 138985231’s volatility suggests smaller molecular weight or fewer polar groups compared to oscillatoxins.

Functional Analogues

Nrf2 inhibitors like CID 46907796 (ChEMBL 1724922, ChEMBL 1711746) offer functional parallels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.